N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-(2-phenylmorpholino)propylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated thiophene derivatives .
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential in biological assays, including cytotoxicity studies against cancer cell lines.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring structure and have similar biological activities.
Phenylmorpholine derivatives: Compounds containing the phenylmorpholine moiety exhibit similar pharmacological properties.
Uniqueness
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the phenylmorpholine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(17-8-4-13-23-17)19-9-5-10-20-11-12-22-16(14-20)15-6-2-1-3-7-15/h1-4,6-8,13,16H,5,9-12,14H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDUSDXRLKSALW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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